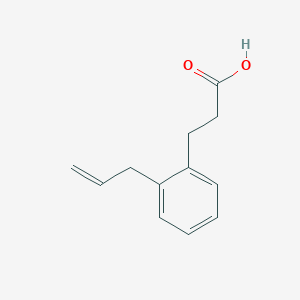
3-(2-Allylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Allylphenyl)propanoic acid is a chemical compound with the CAS Number: 1352275-74-1 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-(2-allylphenyl)propanoic acid . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for 3-(2-Allylphenyl)propanoic acid is 1S/C12H14O2/c1-2-5-10-6-3-4-7-11(10)8-9-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14) .Physical And Chemical Properties Analysis
3-(2-Allylphenyl)propanoic acid is a solid substance . It is stored at refrigerator temperatures .Scientific Research Applications
Fungicide Activity and Metabolism
2-Allylphenol, a related compound, has been studied for its fungicide properties and metabolic pathways in organisms such as Rhizoctonia cerealis. It is metabolized by R. cerealis, leading to the formation of various metabolites through oxidative and hydrolytic reactions, suggesting microbial metabolic pathways for environmental degradation of this fungicide (Qu et al., 2014). Additionally, its inhibitory effect on Botrytis cinerea indicates a potential biochemical mechanism involving the induction of cyanide-resistant respiration and ATP depletion, highlighting its role in controlling fungal diseases on various crops (Gong et al., 2009).
Chemical Synthesis and Stability Improvement
The synthesis and structural analysis of derivatives such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aim at improving chemical stability and liposolubility of bioactive compounds. This approach is crucial for enhancing the efficacy and application range of pharmaceuticals and agrochemicals (Chen et al., 2016).
Analytical Method Development
Development of monoclonal antibody-based assays for detecting fungicides such as 2-allylphenol in agricultural products showcases the importance of sensitive and specific detection methods for ensuring food safety and environmental protection (Xia et al., 2010).
Biological Activities
Research on 2-Allylphenol's biological activities, such as its antinociceptive and anti-inflammatory potential, underscores the pharmacological interest in this compound. These studies explore the mechanisms of action, including interaction with adenosinergic systems and antioxidant properties, offering insights into potential therapeutic applications (Aragão Neto et al., 2019).
Material Science Applications
In material science, derivatives of 3-(2-Allylphenyl)propanoic acid and similar compounds have been utilized for the development of innovative materials, such as zwitterionic stationary phases for capillary electrochromatography. These applications highlight the role of such chemicals in advancing analytical techniques and material engineering (Murauer et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(2-prop-2-enylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-11(10)8-9-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUCLEXDAXPOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Allylphenyl)propanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

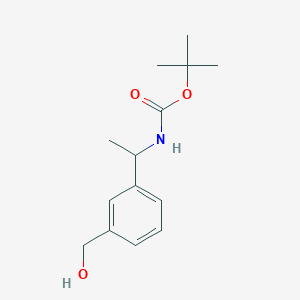
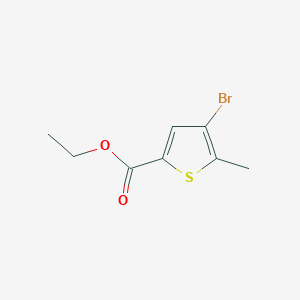
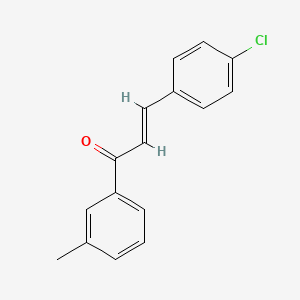
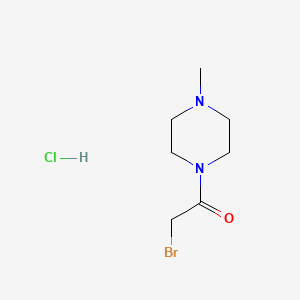
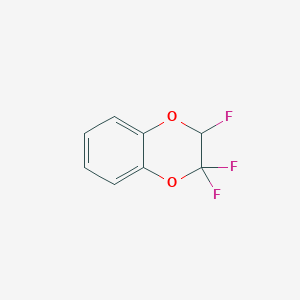
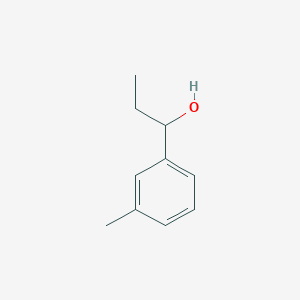

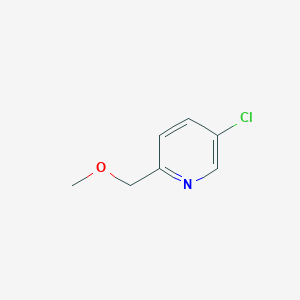
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
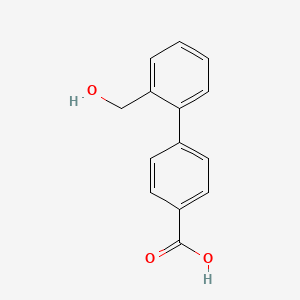
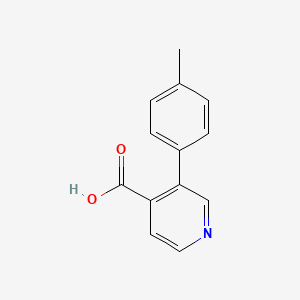
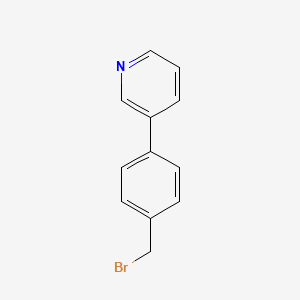
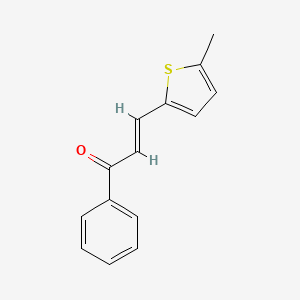
![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)